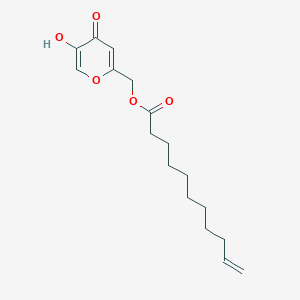![molecular formula C39H33N B14235472 3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine CAS No. 478262-73-6](/img/structure/B14235472.png)
3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is an organic compound with a complex structure It consists of a central amine group bonded to three biphenyl groups, each of which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is the reaction of 3-methylbiphenyl-4-amine with 3-methylbiphenyl-4-boronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The compound’s structure allows for efficient charge transfer and stability, making it suitable for use in OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3-methylphenyl)-N,N’-diphenyl-benzidine: Similar structure but lacks the additional biphenyl group.
N,N-bis(3-methylphenyl)-N-phenyl-benzidine: Similar but with fewer aromatic rings.
Uniqueness
3-Methyl-N,N-bis(3-methyl[1,1’-biphenyl]-4-yl)[1,1’-biphenyl]-4-amine is unique due to its three biphenyl groups, which enhance its electronic properties and stability. This makes it particularly suitable for applications in organic electronics where high performance and durability are required.
Eigenschaften
CAS-Nummer |
478262-73-6 |
|---|---|
Molekularformel |
C39H33N |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
2-methyl-N,N-bis(2-methyl-4-phenylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C39H33N/c1-28-25-34(31-13-7-4-8-14-31)19-22-37(28)40(38-23-20-35(26-29(38)2)32-15-9-5-10-16-32)39-24-21-36(27-30(39)3)33-17-11-6-12-18-33/h4-27H,1-3H3 |
InChI-Schlüssel |
SAJSHGXEZAJNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)N(C3=C(C=C(C=C3)C4=CC=CC=C4)C)C5=C(C=C(C=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


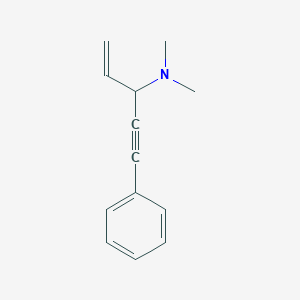
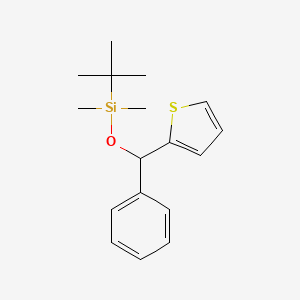
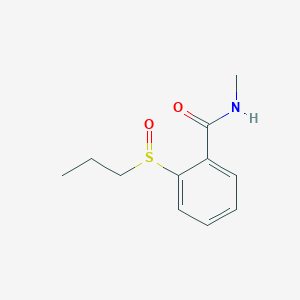
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)


![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
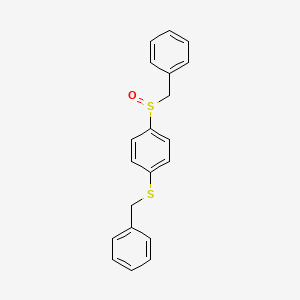
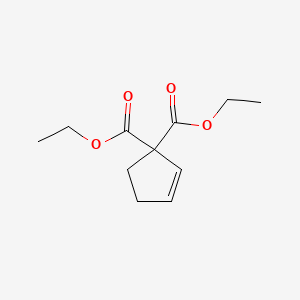
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
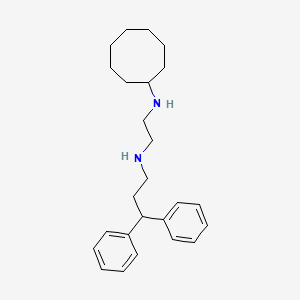
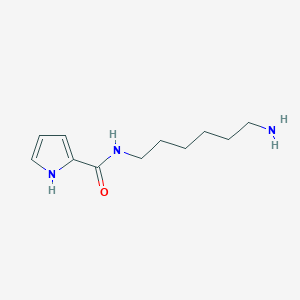
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
